![molecular formula C19H20ClN5OS B2638490 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-39-7](/img/no-structure.png)

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

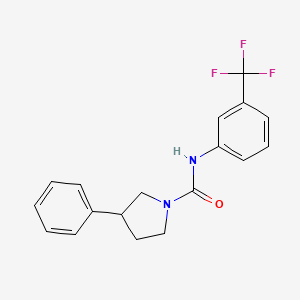

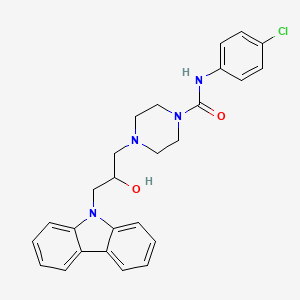

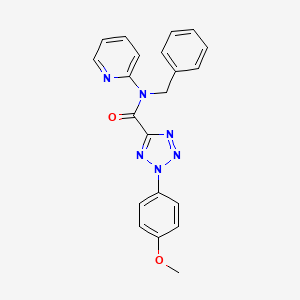

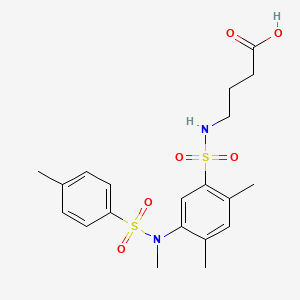

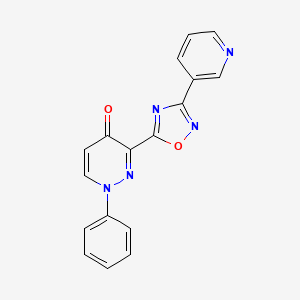

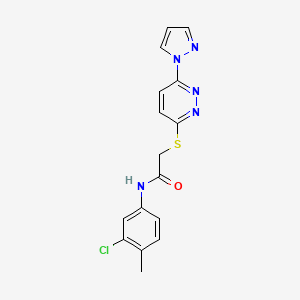

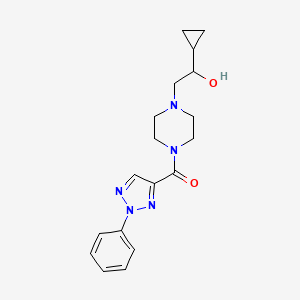

The compound “3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Synthesis Analysis

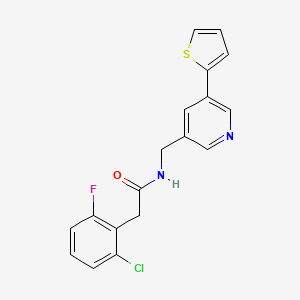

The synthesis of similar compounds often involves a multi-step protocol. For instance, a related compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed by techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is often stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The compound’s structure suggests potential antitumor properties. Researchers have investigated its effects on various cancer cell lines, including human colon (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7) cells . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Antibacterial Agents

Piperazine derivatives often exhibit antibacterial activity. This compound could be a promising candidate in the fight against bacterial infections. Researchers have synthesized derivatives of 1,2,4-triazole with a piperazine moiety, some of which demonstrated good antibacterial activity .

Neurodegenerative Diseases

The piperazine ring is present in potential treatments for Parkinson’s and Alzheimer’s diseases . Researchers may explore this compound’s neuroprotective effects and its ability to modulate disease-related pathways.

Psychoactive Substances

Interestingly, piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes . While this compound’s psychoactivity remains speculative, it highlights the need for comprehensive safety assessments.

Drug Delivery Systems

Piperazine’s pharmacokinetic properties make it an attractive component for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery .

Wirkmechanismus

Eigenschaften

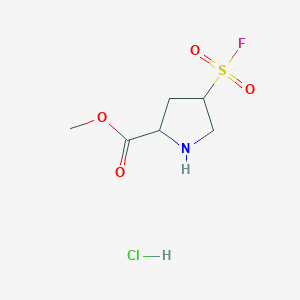

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the synthesis of the pyrido[2,3-d]pyrimidin-4-one ring system, followed by the introduction of the 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene group at the 2-position of the ring system.", "Starting Materials": [ "2-aminopyridine", "2-chloro-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one", "3-chlorophenylpiperazine", "2-bromoethyl sulfide", "potassium carbonate", "dimethylformamide", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one from 2-aminopyridine and 2-bromoethyl sulfide in the presence of potassium carbonate in dimethylformamide.", "Step 2: Introduction of the 3-chlorophenylpiperazine group at the 4-position of the pyrido[2,3-d]pyrimidin-4-one ring system using acetonitrile as the solvent.", "Step 3: Introduction of the 2-sulfanylidene group at the 2-position of the pyrido[2,3-d]pyrimidin-4-one ring system using ethanol as the solvent." ] } | |

CAS-Nummer |

688793-39-7 |

Molekularformel |

C19H20ClN5OS |

Molekulargewicht |

401.91 |

IUPAC-Name |

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C19H20ClN5OS/c20-14-3-1-4-15(13-14)24-10-7-23(8-11-24)9-12-25-18(26)16-5-2-6-21-17(16)22-19(25)27/h1-6,13H,7-12H2,(H,21,22,27) |

InChI-Schlüssel |

IBBCDXXQCSKUMB-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC(=CC=C4)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638414.png)

![9-Cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2638428.png)